Eact

Descripción general

Descripción

Eact es un activador selectivo y potente del canal de cloruro TMEM16A. Activa directamente los canales TRPV1 en los nociceptores sensoriales, lo que produce picazón, nocicepción aguda e hipersensibilidad térmica

Métodos De Preparación

La síntesis de Eact involucra varios pasos, típicamente comenzando con la preparación de compuestos intermedios que luego se someten a condiciones de reacción específicas para producir el producto final. Las rutas sintéticas exactas y las condiciones de reacción para this compound son propiedad y no se publican ampliamente. Los métodos de producción industrial a menudo implican optimizar estas rutas sintéticas para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

Eact experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro, lo que potencialmente altera su actividad. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores que facilitan las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Eact tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar la activación de los canales de cloruro y su papel en varios procesos fisiológicos.

Biología: Los investigadores utilizan this compound para investigar los mecanismos de la sensación de picazón y dolor, así como el papel de los canales TRPV1 en las neuronas sensoriales.

Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones asociadas con picazón crónica y dolor.

Industria: this compound se puede utilizar en el desarrollo de nuevos productos farmacéuticos y como una herramienta de investigación en el descubrimiento de fármacos.

Mecanismo De Acción

Eact ejerce sus efectos activando directamente el canal de cloruro TMEM16A y los canales TRPV1 en los nociceptores sensoriales . Esta activación conduce a la producción de picazón, nocicepción aguda e hipersensibilidad térmica. Los objetivos moleculares de this compound incluyen los canales TMEM16A y TRPV1, y las vías involucradas en su mecanismo de acción están relacionadas con la modulación del flujo de iones a través de las membranas celulares.

Comparación Con Compuestos Similares

Eact es único en su activación selectiva del canal de cloruro TMEM16A y los canales TRPV1. Los compuestos similares incluyen otros activadores de canales de cloruro y agonistas de TRPV1, como la capsaicina y la resiniferatoxina. La especificidad y la potencia de this compound la convierten en una valiosa herramienta en la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

Eact, a compound of interest in pharmacological research, has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article compiles findings from various studies to provide a comprehensive overview of this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound is a synthetic compound derived from natural sources, characterized by its unique chemical structure that contributes to its biological activity. Research has indicated that this compound interacts with multiple biological targets, influencing various cellular pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress.

- Research Findings : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that this compound effectively scavenged free radicals with an IC50 value of 25 µg/mL in the DPPH assay and 30 µg/mL in the ABTS assay.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

2. Anti-inflammatory Activity

This compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Case Study : In a controlled in vivo study on rats with induced paw edema, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.01). Histological analysis revealed decreased infiltration of inflammatory cells.

| Group | Paw Swelling (mm) | Statistical Significance |

|---|---|---|

| Control | 10.5 | - |

| This compound Treatment | 6.2 | p < 0.01 |

3. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens.

- Research Findings : A study tested this compound against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.

- Antimicrobial Mechanism : this compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Propiedades

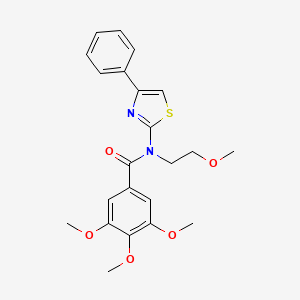

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNHFFVQWADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346745 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461000-66-8 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461000-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Eact?

A1: this compound is known to activate the TMEM16A calcium-activated chloride channel (CaCC). [, ]

Q2: What are the downstream effects of this compound-mediated TMEM16A activation?

A3: this compound-induced TMEM16A activation leads to chloride ion efflux, impacting various physiological processes depending on the cell type. In airway smooth muscle (ASM), it can cause contraction, while in epithelial cells, it may contribute to airway surface hydration. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided research papers do not offer any spectroscopic data for this compound.

Q5: What is known about the stability and compatibility of this compound under various conditions?

A5: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its material compatibility and stability under various conditions. Further investigation is needed to address this aspect.

Q6: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is primarily studied for its interaction with the TMEM16A channel and doesn't appear to exhibit catalytic properties. [, , ]

Q7: Have any computational studies been performed on this compound?

A8: While the provided papers don't detail specific computational studies on this compound, one paper mentions a fragment-based algorithm for predicting Michael acceptor reactivity using DFT-calculated activation energies and SAS values. [] This approach might be adaptable for investigating this compound's reactivity, but further research is needed.

Q8: How do structural modifications of this compound affect its activity and selectivity?

A8: The provided research papers do not offer specific information regarding the SAR of this compound. Further investigation is needed to understand the impact of structural modifications on its activity, potency, and selectivity.

Q9: Are there any reported strategies for improving this compound stability, solubility, or bioavailability?

A9: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its stability and formulation.

Q10: What is known about this compound's ADME profile and in vivo activity?

A12: While the provided research doesn't extensively cover this compound's ADME, one study demonstrates that nebulized this compound administered in vivo can augment methacholine-induced increases in airway resistance in mice. [] This suggests this compound can be absorbed through the respiratory tract and exert biological effects in vivo.

Q11: What in vitro and in vivo models have been used to study this compound?

A13: Researchers have employed various models to study this compound, including: * In vitro: Organ bath studies with human ASM and guinea pig tracheal rings, cell culture of ASM and epithelial cells. [] * In vivo: Nebulized this compound administration in A/J mice to assess airway resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.